molecular formula C8H7NO2S B6253334 4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid CAS No. 1368165-40-5

4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid

Cat. No.: B6253334
CAS No.: 1368165-40-5
M. Wt: 181.2
InChI Key:
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Description

4-Methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by a fused ring structure containing sulfur and nitrogen atoms. This compound is part of the thieno[3,2-b]pyrrole family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophene with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate thieno[3,2-b]pyrrole ring, followed by methylation to introduce the methyl group at the 4-position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the pyrrole or thiophene rings can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted thieno[3,2-b]pyrrole derivatives.

Scientific Research Applications

4-Methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

4-Methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is unique due to its specific structural features and biological activities. Similar compounds include:

  • 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: This compound differs in the position of the carboxylic acid group, leading to different chemical and biological properties.

  • 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid:

Properties

CAS No.

1368165-40-5

Molecular Formula

C8H7NO2S

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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